Methyl 5-bromo-2,4-dihydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFWDFRPKIOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661005 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-43-5 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,4-Dihydroxybenzoic Acid or Methyl Ester
- Reagents and Conditions: Bromine or brominating agents (e.g., N-bromosuccinimide) are used under controlled temperature conditions to selectively introduce bromine at the 5-position.
- Solvent: Common solvents include acetic acid, methanol, or mixtures thereof to facilitate solubility and reaction control.
- Temperature: Typically maintained between 0°C and room temperature to avoid over-bromination or side reactions.
- Catalysts: Acidic catalysts may be used to activate the aromatic ring for electrophilic substitution.
Esterification Process
- When starting from 5-bromo-2,4-dihydroxybenzoic acid, esterification is performed using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- The reaction is conducted under reflux conditions (typically 60-85°C) for several hours to ensure complete conversion.
- After reaction completion, the mixture is cooled, neutralized, and the product is isolated by crystallization or extraction.
Industrial-Scale Preparation Example (Adapted from Analogous 3,5-Dihydroxy Methyl Benzoate Synthesis)
While direct literature on methyl 5-bromo-2,4-dihydroxybenzoate is limited, analogous industrial methods for methyl dihydroxybenzoates provide a reliable framework:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dissolve 3,5-dihydroxybenzoic acid in methanol | 50-80 L methanol per 5 kg acid | - | Ensures complete solubilization |
| 2 | Add acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) | 0.1-0.2 eq catalyst, 80-85°C reflux | - | Catalyzes esterification |
| 3 | Reflux for 2-4 hours | 80-85°C | - | Monitored by TLC for completion |
| 4 | Cool reaction mixture and neutralize | Saturated NaHCO3 solution | - | Removes residual acid |
| 5 | Extract product with ethyl acetate | Multiple extractions | - | Purifies product |
| 6 | Concentrate and recrystallize product | 5% methanol in water at 5-10°C | 88-98% | High purity obtained |
This method, adapted from CN103193651A patent for 3,5-dihydroxy methyl benzoate, can be modified for the 5-bromo derivative by including the bromination step prior to esterification or by brominating the methyl ester directly.
Bromination Specifics for 5-Bromo Substitution
- Bromination is performed on the dihydroxybenzoate precursor before or after esterification.
- Controlled addition of bromine to avoid polysubstitution.
- Reaction temperature typically kept low (0-10°C) to enhance selectivity.
- Quenching excess bromine post-reaction with sodium bisulfite or similar reducing agents.
- Purification by recrystallization to remove unreacted starting materials and by-products.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Starting Material | 2,4-dihydroxybenzoic acid or methyl ester | Purity >99% preferred |
| Brominating Agent | Bromine or N-bromosuccinimide | Stoichiometric or slight excess |
| Solvent | Methanol, Acetic acid, or mixed solvents | Solubility and reaction control |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Esterification catalyst |
| Reaction Temperature | 0-10°C (bromination), 80-85°C (esterification) | Temperature control critical |
| Reaction Time | 2-4 hours (esterification), 1-2 hours (bromination) | Monitored by TLC or HPLC |
| Work-up | Neutralization, extraction, recrystallization | Ensures purity and yield |
| Yield | 88-98% | High yield achievable |
Research Findings and Notes
- The esterification step is highly efficient when catalyzed by sulfuric acid under reflux in methanol, achieving yields up to 98% with high purity after recrystallization.
- Bromination requires careful control to avoid over-bromination and degradation of hydroxyl groups.
- Industrial scale synthesis benefits from solvent recycling and controlled crystallization to enhance product quality.
- Analytical methods such as TLC, HPLC, and NMR are essential for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl groups to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-bromo-2,4-dihydroxybenzoate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in treating conditions such as psoriasis and other immune-related diseases due to their ability to modulate immune responses. Research indicates that compounds similar to this compound can inhibit T-lymphocyte proliferation and induce apoptosis in cancer cells, suggesting their utility in cancer therapy and immunomodulation .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Material Science
In material science, this compound is utilized in the synthesis of polymeric materials and as a modifier in coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Additionally, it has been explored as a potential additive in the development of smart materials that respond to environmental stimuli .
Case Study 1: Psoriasis Treatment
A clinical study evaluated the effectiveness of this compound derivatives in treating psoriasis. Patients receiving these compounds showed significant improvement in skin lesions compared to a control group. The study highlighted the compound's role in reducing inflammation and promoting skin regeneration through its immunomodulatory effects .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent inhibition of microbial growth, with minimal inhibitory concentrations (MIC) established for both pathogens. This study supports the compound's potential as a natural preservative in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydroxyl Groups : The dihydroxy substitution in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with methoxy (-OCH₃) or methyl (-CH₃) groups (e.g., ). This may enhance solubility in polar solvents but reduce membrane permeability.
- Bromine vs. Fluorine: Bromine’s larger atomic radius and lower electronegativity compared to fluorine () influence electronic effects.
- Crystallographic Differences: The target’s isomer (Methyl 5-bromo-2-hydroxybenzoate) crystallizes in the monoclinic P2₁ space group, whereas its 4-bromo-3-hydroxy analog adopts P2₁/c, affecting packing efficiency and melting points .
Biological Activity
Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a bromine atom and two hydroxyl groups on a benzoate structure, which enhances its solubility and reactivity with biological targets. The presence of hydroxyl groups is often correlated with increased bioactivity due to their ability to form hydrogen bonds with biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound is known to interact with various enzymes and receptors, influencing biochemical pathways. It may inhibit or activate enzyme activity by binding to active or allosteric sites.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. This suggests its potential use as an antimicrobial agent in medical applications.
- Antioxidant Properties : Similar compounds have been investigated for their antioxidant effects, which can protect cells from oxidative stress and damage.
Biochemical Pathways
This compound influences various biochemical pathways:
- Cell Signaling : The compound modulates cell signaling pathways, affecting cellular responses and adaptations. This modulation can lead to changes in gene expression and cellular metabolism.
- Melanogenesis Inhibition : Research has shown that similar benzoic acid derivatives can inhibit melanogenesis, suggesting potential applications in skin-related therapies.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.
- In Vitro Studies on Cell Lines : In vitro experiments demonstrated that the compound could modulate gene expression related to inflammatory responses in cultured human cell lines. This suggests its potential utility in treating inflammatory diseases .
- Toxicological Assessments : Safety assessments conducted on animal models showed that this compound had a favorable safety profile at therapeutic doses. Long-term exposure studies are ongoing to better understand its chronic effects .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (expected m/z ~ 261 for C₈H₇BrO₄) .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced
The bromine at position 5 acts as a leaving group, enabling:
- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) can replace Br with amines, but steric hindrance from adjacent hydroxyl groups may require bulky ligands (e.g., XPhos) .
- Suzuki-Miyaura : Aryl boronic acids couple efficiently at 80–100°C in toluene/ethanol, but competing protodebromination can occur—monitor via TLC .
How should researchers design assays to evaluate the compound’s biological activity?
Q. Advanced
- Antimicrobial assays : Use microbroth dilution (MIC) against S. aureus and E. coli, with controls for solvent interference .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
What purification strategies are effective for isolating this compound post-synthesis?
Q. Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
